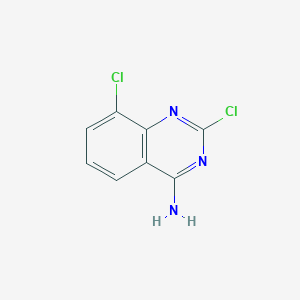

2,8-Dichloroquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIMSYPTNZFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653120 | |

| Record name | 2,8-Dichloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-84-7 | |

| Record name | 2,8-Dichloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties of 2,8-Dichloroquinazolin-4-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing available data with established chemical principles, this document serves as a core reference for understanding the synthesis, properties, and potential applications of this important molecular scaffold.

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry. Its rigid structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This compound (CAS No. 1107694-84-7) is a specific derivative that offers multiple reactive sites for further chemical elaboration, making it a valuable starting material for creating libraries of novel compounds for drug discovery programs.[1] This guide will elucidate its fundamental chemical properties, synthesis, and reactivity, providing a framework for its effective utilization in research settings.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental work, from reaction setup to formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1107694-84-7 | [2][3] |

| Molecular Formula | C₈H₅Cl₂N₃ | [2][3] |

| Molecular Weight | 214.05 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | No data available | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |

| Molecular Framework | Aromatic heteropolycyclic compound | [3] |

Synthesis and Purification: A Strategic Approach

A plausible synthetic route starts from 2-amino-3-chlorobenzoic acid. This precursor contains one of the required chlorine atoms and the necessary amine and carboxylic acid groups for the initial cyclization.

Sources

A Technical Guide to the Synthesis of 2,8-Dichloroquinazolin-4-amine: Pathways, Mechanisms, and Protocols

Abstract: This technical guide provides an in-depth exploration of a viable and robust synthetic pathway for 2,8-dichloroquinazolin-4-amine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The quinazoline core is a privileged structure found in numerous biologically active compounds.[1][2] This document moves beyond a simple recitation of steps to offer mechanistic insights, explain the rationale behind procedural choices, and provide a detailed, actionable experimental protocol. The primary pathway detailed herein begins with the accessible starting material, 2-amino-3-chlorobenzoic acid, and proceeds through key intermediates—8-chloroquinazolin-2,4(1H,3H)-dione and 2,4,8-trichloroquinazoline—to yield the target molecule. Each transformation is discussed with reference to established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is best approached through a logical sequence of ring formation, functional group manipulation, and selective substitution. A retrosynthetic analysis reveals a practical pathway starting from a substituted anthranilic acid. The primary strategic disconnections are the C4-amine bond and the C2/C4-chlorine bonds, leading back to a stable quinazolinedione intermediate.

The forward synthesis, therefore, is designed around three core transformations:

-

Cyclization: Construction of the foundational quinazoline ring system from 2-amino-3-chlorobenzoic acid and a one-carbon synthon (via urea) to form 8-chloroquinazolin-2,4(1H,3H)-dione.

-

Dichlorination: Conversion of the dione's lactam groups into more reactive chloro groups using a potent chlorinating agent like phosphorus oxychloride (POCl₃) to produce 2,4,8-trichloroquinazoline.

-

Selective Amination: Regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of the trichlorinated intermediate with an ammonia source to install the final amine functionality.

Figure 1: Retrosynthetic analysis of this compound.

Core Synthesis Pathway: From Anthranilic Acid

This section details the primary, recommended pathway for the synthesis, grounded in well-established quinazoline chemistry.[1][3][4]

Step 1: Cyclocondensation to form 8-Chloroquinazolin-2,4(1H,3H)-dione

The initial and crucial step is the construction of the heterocyclic core. Starting with 2-amino-3-chlorobenzoic acid, a cyclocondensation reaction with urea provides a high-yield route to the quinazolinedione intermediate.

Mechanism and Rationale: This reaction proceeds by the initial formation of an o-ureidobenzoic acid intermediate upon heating the anthranilic acid with urea.[1] The amino group of the anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea, with the subsequent loss of ammonia. The resulting ureido intermediate then undergoes an intramolecular cyclization, driven by the proximity of the carboxylic acid and the N-H group, to form the stable, fused six-membered pyrimidine ring after dehydration. The presence of the chloro-substituent at the 3-position of the anthranilic acid is carried through the reaction to yield the desired 8-chloro substitution on the final dione. Using a reagent like potassium cyanate followed by acidification is an alternative method to generate the same o-ureidobenzoic acid intermediate.[1][5]

Figure 2: Overall workflow for the synthesis of this compound.

Step 2: Dichlorination of 8-Chloroquinazolin-2,4(1H,3H)-dione

To activate the C2 and C4 positions for subsequent nucleophilic substitution, the carbonyl groups of the dione must be converted to chloro groups. This is a standard transformation in quinazoline chemistry, typically achieved by heating the substrate in a strong chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes with additives like phosphorus pentachloride (PCl₅) or an organic base.[6]

Mechanism and Rationale: The conversion of the lactam functionality to a chloro group is not a direct displacement. The reaction with POCl₃ proceeds through distinct stages.[7] Initially, a phosphorylation reaction occurs where the oxygen atom of the lactam attacks the phosphorus center of POCl₃, forming a phosphorylated intermediate. This intermediate is a much better leaving group than a hydroxide ion. A chloride ion (from POCl₃) can then attack the electrophilic carbon atom (formerly the carbonyl carbon), leading to the displacement of the phosphate group and formation of the chloro-substituted quinazoline. This process occurs at both the 2 and 4 positions to yield 2,4,8-trichloroquinazoline. The reaction is typically performed under reflux in neat POCl₃, and excess reagent is removed by distillation under reduced pressure post-reaction.[6]

Step 3: Selective Amination of 2,4,8-Trichloroquinazoline

The final step involves the introduction of the amine group at the C4 position. This is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The key to this step is achieving regioselectivity, as both the C2 and C4 positions are activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring and are substituted with good leaving groups (chloride).

Mechanism and Rationale: In 2,4-dichloroquinazolines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4 by the adjacent fused benzene ring. By controlling the reaction conditions, such as temperature and reaction time, selective substitution at C4 can be achieved.[8][9] Using a source of ammonia, such as ammonium hydroxide or ammonia gas dissolved in a suitable solvent, at moderate temperatures allows for the displacement of the C4-chloride. The reaction with electron-rich amines is often rapid, while reactions with ammonia may require heating to proceed at a reasonable rate.[8]

Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound based on the pathway described above.

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional catalyst)

-

Ammonium hydroxide (28-30% solution)

-

Isopropanol

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Step 1: Synthesis of 8-Chloroquinazolin-2,4(1H,3H)-dione

-

In a round-bottom flask, thoroughly mix 2-amino-3-chlorobenzoic acid (1.0 eq) and urea (3.0 eq).

-

Heat the mixture in an oil bath to 150-160 °C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 3-4 hours.

-

Allow the flask to cool to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product, then filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated HCl until precipitation is complete.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 8-chloroquinazolin-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4,8-Trichloroquinazoline

-

Place the dried 8-chloroquinazolin-2,4(1H,3H)-dione (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add phosphorus oxychloride (POCl₃, 10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5-6 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ under reduced pressure.

-

Very cautiously, pour the cooled, viscous residue onto a large amount of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry thoroughly. This yields crude 2,4,8-trichloroquinazoline.

Step 3: Synthesis of this compound

-

Dissolve the crude 2,4,8-trichloroquinazoline (1.0 eq) in a suitable solvent like isopropanol in a sealed reaction vessel.

-

Add an excess of concentrated ammonium hydroxide solution (5.0 eq).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Collect the solid product by vacuum filtration. Wash with cold water and then a small amount of cold isopropanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the synthesis. Yields are estimates based on analogous transformations reported in the literature.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield |

| 1 | Cyclocondensation | Urea | 150-160 | 3-4 | 85-95% |

| 2 | Dichlorination | POCl₃, N,N-Dimethylaniline | 105-110 | 5-6 | 70-85% |

| 3 | Selective Amination | NH₄OH, Isopropanol | 80-90 | 4-6 | 60-75% |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quenching of the reaction mixture on ice must be done slowly and cautiously.

-

Ammonium Hydroxide: Corrosive and has a pungent odor. Handle in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

-

The reactions involving heating should be conducted with appropriate temperature control to avoid runaway reactions.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence starting from 2-amino-3-chlorobenzoic acid. This pathway leverages fundamental and well-documented transformations in heterocyclic chemistry, including cyclocondensation, exhaustive chlorination, and regioselective amination. The provided protocol offers a robust framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science. Careful control of reaction conditions, particularly in the final amination step, is critical for achieving high selectivity and yield.

References

- PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones.

- American Chemical Society. (n.d.). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles | Organic Letters.

- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.

- (n.d.). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H).

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile.

- NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.

- NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.

- ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

- ACS. (2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis.

- Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.

- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

- Google Patents. (n.d.). US4102885A - Process for preparing 2,4-dihaloquinazolines.

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. scielo.org.za [scielo.org.za]

- 3. generis-publishing.com [generis-publishing.com]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,8-Dichloroquinazolin-4-amine

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology. This guide provides a comprehensive framework for elucidating the mechanism of action of a specific, yet under-characterized derivative, 2,8-dichloroquinazolin-4-amine. Drawing from the well-established precedent of quinazoline-based kinase inhibitors, we postulate a primary hypothesis centered on the inhibition of one or more protein kinases. This document outlines a logical, multi-tiered experimental strategy designed to first identify the molecular target(s) of this compound and subsequently validate its mechanism of action in a cellular context. Each proposed experimental protocol is presented with a detailed, step-by-step methodology, accompanied by an explanation of the underlying scientific rationale. This guide is intended to serve as a practical roadmap for researchers embarking on the characterization of novel small molecule inhibitors.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is a privileged scaffold in drug discovery.[1] Its rigid structure and synthetic tractability have made it a popular starting point for the development of a wide range of biologically active compounds.[2] Notably, quinazoline derivatives have been extensively explored as anticancer agents, with many demonstrating potent inhibitory activity against various protein kinases.[3]

Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function as tyrosine kinase inhibitors (TKIs).[3][4] These drugs typically target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), playing crucial roles in cancer cell proliferation, survival, and angiogenesis.[1][4] The 4-amino substitution on the quinazoline ring is a common feature of many of these inhibitors, contributing to their high affinity for the kinase active site.[4]

Given this extensive precedent, our investigation into the mechanism of action of this compound will be guided by the primary hypothesis that it functions as a protein kinase inhibitor. The specific chlorine substitutions at the 2 and 8 positions likely modulate its target selectivity and potency compared to other quinazoline-based compounds.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

We hypothesize that this compound exerts its biological effects by inhibiting the activity of one or more protein kinases. This hypothesis is based on the structural similarity of the compound to known quinazoline-based kinase inhibitors. The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates and disrupting the associated signaling pathway.

To systematically investigate this hypothesis, we will employ a multi-step approach:

-

Initial Target Class Identification: Broad-spectrum kinase profiling to identify potential kinase targets.

-

In Vitro Target Validation: Quantitative biochemical assays to confirm direct inhibition of identified kinases.

-

Cellular Target Engagement: Assays to confirm that the compound interacts with its target in a cellular environment.

-

Phenotypic and Pathway Analysis: Cellular assays to link target inhibition with a measurable biological outcome.

The following sections will provide detailed protocols for each of these experimental stages.

Experimental Workflows for Mechanism of Action Elucidation

Kinase Panel Screening for Initial Target Identification

The initial step in identifying the molecular target of this compound is to perform a broad screen against a panel of purified kinases. This will provide a "hit list" of potential targets for further investigation.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

-

Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations. Typically, a primary screen is performed at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Kinase Reaction: In a suitable assay plate, combine the kinase, its specific substrate, and ATP. Initiate the reaction by adding the test compound.

-

Detection: After a defined incubation period, quantify the kinase activity. This is often done using methods that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay) or substrate phosphorylation (e.g., fluorescence polarization or radiometric assays).

-

Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations relative to a DMSO control.

Causality Behind Experimental Choices:

-

Broad Kinase Panel: A comprehensive panel (e.g., >400 kinases) is crucial to avoid missing unexpected targets and to assess the selectivity of the compound.

-

Fixed Concentrations: Initial screening at one or two concentrations is a cost-effective way to identify potential hits.

-

ATP Concentration: The ATP concentration should be at or near the Km for each kinase to ensure that the assay is sensitive to competitive inhibitors.

In Vitro Validation: IC50 Determination

Once potential kinase targets are identified from the initial screen, the next step is to quantify the inhibitory potency of this compound against each of these "hit" kinases by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

-

Compound Dilution: Prepare a series of dilutions of this compound in DMSO, typically in a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Kinase Assay: Perform the kinase reaction as described in the previous section, but with the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

Causality Behind Experimental Choices:

-

Dose-Response Curve: Generating a full dose-response curve provides a more accurate measure of potency than a single-point inhibition value.

-

Multiple Replicates: Performing the assay in triplicate or quadruplicate is essential for statistical robustness.

Cellular Target Engagement: Confirming Interaction in a Live-Cell Context

While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound engages its target within a cellular environment. Cellular thermal shift assays (CETSA) are a powerful tool for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO) for a specified time.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Target Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein against temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

-

Intact Cells: Using intact cells provides a more physiologically relevant context than cell lysates.

-

Temperature Gradient: A range of temperatures is necessary to generate a complete melting curve.

Cellular Assays: Linking Target Inhibition to a Biological Response

The final step is to demonstrate that target inhibition by this compound leads to a measurable cellular phenotype. The choice of assay will depend on the known function of the identified target kinase.

Example Experimental Protocol: Cell Viability Assay (if the target is a cancer-related kinase)

-

Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Example Experimental Protocol: Western Blot for Downstream Signaling

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated and total forms of the target kinase's downstream substrates.

-

Analysis: A decrease in the phosphorylation of a downstream substrate upon treatment with the compound provides evidence of target inhibition in a cellular context.

Visualization of Experimental Workflows and Signaling Pathways

Diagram of the Proposed Experimental Workflow

Caption: A streamlined workflow for the mechanism of action elucidation of this compound.

Hypothesized Signaling Pathway Inhibition

Caption: A generalized model of kinase inhibition by this compound.

Conclusion

The systematic approach detailed in this guide provides a robust framework for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus through in vitro and cellular validation experiments, researchers can confidently identify and characterize the molecular target(s) of this novel compound. The strong precedent for quinazoline derivatives as kinase inhibitors makes this a logical and promising avenue of investigation. The successful execution of these experiments will not only reveal the mechanism of action of this compound but also pave the way for its potential development as a therapeutic agent.

References

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data of 2,8-Dichloroquinazolin-4-amine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,8-dichloroquinazolin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established spectroscopic principles and data from analogous chemical structures, providing a robust framework for the characterization of this compound.

Introduction

This compound is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural elucidation and purity assessment are critical for any research and development involving this molecule. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation based on fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The predicted spectra are based on the analysis of substituent effects on the quinazoline ring system.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.

-

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons and the two amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~7.8 | Doublet | 1H | H-5 |

| ~7.6 | Doublet | 1H | H-7 |

| ~7.4 | Triplet | 1H | H-6 |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region will display signals for the three protons on the benzene ring. The electron-withdrawing nature of the chlorine atom at C8 and the quinazoline ring system will shift these protons downfield. The specific splitting patterns arise from spin-spin coupling with adjacent protons. H-5 and H-7 are expected to be doublets due to coupling with H-6, while H-6 will appear as a triplet due to coupling with both H-5 and H-7.

-

Amine Protons (-NH₂): The protons of the primary amine group at C4 will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C4 |

| ~155 | C2 |

| ~152 | C8a |

| ~140 | C8 |

| ~134 | C6 |

| ~128 | C5 |

| ~125 | C7 |

| ~120 | C4a |

Interpretation:

-

Quaternary Carbons (C2, C4, C4a, C8, C8a): The carbons directly attached to electronegative atoms (N and Cl) will be significantly deshielded and appear at lower field. C4, attached to the amino group and two nitrogens in the heterocyclic ring, is expected to be one of the most downfield signals. C2, bonded to two nitrogens and a chlorine, will also be significantly downfield. The bridgehead carbons, C4a and C8a, will also be in the downfield region. C8, bearing a chlorine atom, will show a downfield shift.

-

CH Carbons (C5, C6, C7): These carbons will appear in the typical aromatic region. Their precise chemical shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3450-3300 | N-H stretch | Two sharp bands, characteristic of a primary amine.[2] |

| 3100-3000 | Aromatic C-H stretch | Medium to weak bands. |

| 1650-1580 | N-H bend | Strong band from the primary amine.[2] |

| 1620-1580 | C=N and C=C stretch | Multiple strong to medium bands from the quinazoline ring. |

| 1335-1250 | Aromatic C-N stretch | Strong band.[2] |

| 800-700 | C-Cl stretch | Strong bands. |

Interpretation:

-

N-H Vibrations: The presence of the primary amine group will be clearly indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1650-1580 cm⁻¹.[2]

-

Aromatic System: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinazoline ring system will be observed in the 1620-1580 cm⁻¹ region.

-

C-Cl Vibrations: The carbon-chlorine stretching vibrations will give rise to strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of this compound will provide key information for confirming its molecular weight and structure. The molecular formula is C₈H₅Cl₂N₃, with a molecular weight of approximately 214.05 g/mol .[3][4]

Molecular Ion Peak:

Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in three peaks for the molecular ion:

-

M+ (m/z ≈ 214): Containing two ³⁵Cl atoms.

-

[M+2]+ (m/z ≈ 216): Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]+ (m/z ≈ 218): Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks will be approximately 9:6:1.

Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization is proposed below.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation of Fragments:

-

Loss of a Chlorine Atom: A common initial fragmentation step would be the loss of a chlorine radical to give a fragment ion with an m/z corresponding to [M-Cl]⁺.

-

Loss of HCN: Subsequent fragmentation could involve the loss of a neutral hydrogen cyanide (HCN) molecule from the pyrimidine ring, a characteristic fragmentation for nitrogen-containing heterocycles.

-

Other Fragmentations: Other possible fragmentations include the loss of the amino group and further cleavages of the quinazoline ring system.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and their interpretation, researchers can confidently characterize this compound, ensuring its identity and purity for use in further scientific investigations. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.

References

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

Aladdin Scientific. This compound - 97% prefix CAS No. 1107694-84-7. [Link]

-

The Royal Society of Chemistry. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. [Link]

-

PubChem. 2-Chloroquinazolin-4-amine. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

PubChem. 2,4-Dichloroquinazoline. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

-

NIST WebBook. 2,4-D. [Link]

-

SpectraBase. 2,8-Dichloro-4-methylquinoline - Optional[FTIR] - Spectrum. [Link]

-

ACS Publications. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

PubChem. 4-Chloroquinoline. [Link]

-

NIST WebBook. Quinoline, 4,7-dichloro-. [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-7-fluoroquinazoline. [Link]

-

NIST WebBook. Chloroquine. [Link]

Sources

The Biological Versatility of 2,8-Dichloroquinazolin-4-amine: A Technical Primer for Drug Discovery

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2,8-dichloroquinazolin-4-amine emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide delves into the core biological activities associated with this scaffold, drawing upon structure-activity relationship (SAR) studies of closely related analogues to illuminate its potential as a modulator of key cellular pathways, particularly in oncology and infectious diseases.

Introduction: The Quinazoline Scaffold - A Foundation for Therapeutic Innovation

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological profile. The 4-aminoquinazoline moiety, in particular, is a well-established pharmacophore in the design of kinase inhibitors, with several approved anticancer drugs such as gefitinib and erlotinib featuring this core structure.[2] The presence of halogen atoms on the quinazoline ring can significantly influence the compound's potency and selectivity, making this compound a compelling subject for investigation.

Synthesis of the this compound Scaffold

The synthesis of 4-aminoquinazoline derivatives typically proceeds through a common intermediate, 2,4-dichloroquinazoline. This precursor can be prepared from the corresponding quinazoline-2,4-dione. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position, allowing for the regioselective introduction of an amine group.

A general synthetic pathway to obtain the this compound core is outlined below. It is important to note that while specific synthesis of the title compound is not extensively documented, this pathway is inferred from established methods for analogous structures.[3][4]

Experimental Protocol: Synthesis of 4-Aminoquinazolines from 2,4-Dichloroquinazolines

-

Reaction Setup: In a round-bottom flask, dissolve the starting 2,4-dichloroquinazoline derivative in a suitable solvent, such as isopropanol or dioxane.

-

Nucleophilic Substitution: Add the desired amine nucleophile to the solution. The reaction is often carried out in the presence of a base, like N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.[4]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C or reflux) for several hours to ensure complete conversion.[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and subsequent drying of the organic phase.[4] The crude product is then purified using techniques such as column chromatography to yield the desired 4-aminoquinazoline.

Biological Activity: Insights from Analogues

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining closely related structures, particularly those with substitutions at the 8-position and a 4-amino group, we can infer its likely biological profile.

Anticancer Potential: Targeting Protein Kinases

The 4-anilinoquinazoline scaffold is a well-validated pharmacophore for the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][5] Several FDA-approved drugs for cancer treatment are based on this structure.

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 4-Position: The nature of the substituent at the 4-amino position is critical for kinase inhibitory activity. Often, an anilino group is favored, with further substitutions on the aniline ring modulating potency and selectivity.[5]

-

Halogenation at the 8-Position: The presence of a chlorine atom at the 8-position of the quinazoline ring can contribute to the overall inhibitory activity. While the precise impact of an 8-chloro substituent in combination with a 2-chloro group is not extensively studied, halogenation is a common strategy to enhance binding affinity to the ATP-binding pocket of kinases. For instance, the development of an iodo-substituted analog of the anticancer agent verubulin involved the synthesis of a 4-chloro-8-iodoquinazoline intermediate.[3]

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. A study on 2-(amino)quinazolin-4(3H)-one derivatives demonstrated that a compound with a 6,8-dichloro substitution pattern exhibited antibacterial activity. This finding suggests that the 2,8-dichloro substitution pattern of the title compound may also confer antimicrobial properties.

Table 1: Antibacterial Activity of a 6,8-Dichloro-2-(amino)quinazolin-4(3H)-one Analogue

| Compound | Substitution Pattern | Target Organism | Activity |

| Analogue | 6,8-dichloro | Methicillin-resistant Staphylococcus aureus (MRSA) | Active |

This data point, while not directly on this compound, strongly supports the hypothesis that di-chloro substitution on the quinazoline ring can lead to antibacterial effects.

Future Directions and Therapeutic Potential

The available evidence, primarily from SAR studies of related quinazoline derivatives, suggests that this compound holds promise as a scaffold for the development of novel therapeutic agents. Its potential as a kinase inhibitor makes it a particularly attractive candidate for further investigation in oncology. The observation of antibacterial activity in a closely related di-chloro substituted analogue opens another avenue for exploration in the field of infectious diseases.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

Direct Biological Screening: Comprehensive screening of this compound against a panel of protein kinases and various cancer cell lines is essential to determine its specific targets and anticancer efficacy.

-

Antimicrobial Spectrum: Evaluation of its activity against a broader range of bacterial and fungal pathogens will clarify its potential as an antimicrobial agent.

-

Structural Biology: Co-crystallization studies of the compound with its biological targets will provide crucial insights into its binding mode and facilitate further structure-based drug design.

-

Lead Optimization: Synthesis and evaluation of a library of derivatives with modifications at the 4-amino position will be critical for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. By leveraging the extensive knowledge base of the broader quinazoline class, researchers can strategically design and execute studies to unlock the therapeutic value of this specific scaffold. The insights from related compounds strongly suggest that its journey in drug discovery is just beginning, with potential applications in both oncology and infectious disease.

References

- Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry.

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). Journal of Medicinal Chemistry.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.

- [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. (1991). Yao Xue Xue Bao.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances.

- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (n.d.).

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Molecules.

- Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie.

- Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Deriv

- Accepted Manuscript. (n.d.). TARA.

- The Role of Quinazoline Derivatives in Modern Drug Discovery. (2025). Ningbo Inno Pharmchem Co., Ltd.

- Structure-antitumor activity relationships of 9-anilinoacridines using pattern recognition. (n.d.). Journal of Medicinal Chemistry.

- Mastering Quinazoline Derivatives: A Guide for Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry.

- Structure-activity relationships of alkylating agents in cancer chemotherapy. (2006). Current Medicinal Chemistry.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Strategic Derivatization of 2,8-Dichloroquinazolin-4-amine: A Technical Guide for Medicinal Chemists

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2][3] Within this esteemed class, 2,8-dichloroquinazolin-4-amine emerges as a highly strategic starting material for the synthesis of potent kinase inhibitors and other therapeutic agents. The specific placement of chloro-substituents at the C2 and C8 positions offers a unique combination of reactivity and structural foundation, allowing for selective and diverse chemical modifications. This guide provides an in-depth analysis of the synthesis of the this compound core, explores key derivatization strategies, elucidates the structure-activity relationships of its analogs, and furnishes detailed experimental protocols for researchers in drug discovery and development.

The Quinazoline Core: A Foundation of Therapeutic Success

Quinazoline-based compounds have achieved remarkable success in oncology, with numerous FDA-approved drugs targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] Drugs such as Gefitinib, Erlotinib, and Lapatinib validate the quinazoline core as a potent pharmacophore for ATP-competitive kinase inhibition.[1][4] The this compound scaffold offers distinct advantages for novel drug design. The C8-chloro group can probe a deep hydrophobic pocket in many kinase active sites, while the C2-chloro and C4-amino groups serve as versatile handles for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step. While multiple routes exist for quinazoline synthesis, a common and efficient pathway begins with a suitably substituted aminobenzonitrile. For the target scaffold, 2-amino-3-chlorobenzonitrile serves as a logical and accessible starting material. The synthesis proceeds through a two-step sequence involving cyclization and subsequent amination.

Proposed Synthetic Pathway

A plausible and efficient route involves the cyclization of 2-amino-3-chlorobenzonitrile using a reagent like triphosgene or a similar phosgene equivalent, followed by chlorination and amination. This approach leverages established methodologies for constructing the quinazoline ring system.[5]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2,4,8-Trichloroquinazoline (Intermediate)

This protocol is adapted from established methods for the synthesis of related dichloroquinazoline derivatives.[5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-3-chlorobenzonitrile (1.0 eq).

-

Reagent Addition: Suspend the starting material in chlorobenzene. Add triphenylphosphine oxide (1.1 eq). Under an ice-salt bath, add a catalytic amount of triethylamine (0.01 eq).

-

Cyclization/Chlorination: Slowly add a solution of triphosgene (BTC) (0.4 eq) in chlorobenzene via a constant pressure dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes.

-

Heating: Heat the reaction mixture to 120 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture. Carefully pour it onto crushed ice. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4,8-trichloroquinazoline.

Causality Note: The use of triphosgene with a tertiary amine catalyst facilitates the formation of an intermediate isocyanate which then cyclizes. The subsequent high-temperature reaction with a chlorinating agent like phosphorus oxychloride (often formed in situ or added with PCl₅) converts the resulting quinazolinedione intermediate into the desired trichloroquinazoline product.[5]

Strategic Derivatization and Structure-Activity Relationships (SAR)

The this compound scaffold provides three primary points for diversification: the C4-amino group, the C2-chloro position, and the C8-chloro position. Understanding the relative reactivity of these sites is key to a rational design strategy.

Modification at the C4-Amino Group

The C4-amino group is a potent nucleophile and can be readily derivatized through reactions with a variety of electrophiles. This position is crucial as it often directs the molecule into the hinge region of a kinase's ATP-binding pocket.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) yields N-acyl derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Modification at the C2 and C8 Positions

The chloro-substituents at C2 and C8 are amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

-

SNAr Reactions: The C2 position can be substituted by strong nucleophiles like amines, thiols, or alkoxides, although this often requires more forcing conditions (higher temperatures) than substitution at the C4 position in a 2,4-dichloroquinazoline precursor.

-

Palladium-Catalyzed Cross-Coupling: Suzuki, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for installing new carbon-carbon and carbon-nitrogen bonds at the C2 and C8 positions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, which can be used to target specific sub-pockets within the kinase active site to enhance potency and selectivity.

Caption: Key derivatization strategies for the scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is proprietary and found within patent literature, general trends from related quinazoline kinase inhibitors can be extrapolated and serve as a guide for design.[1][6]

| Position | Modification Type | General SAR Impact | Target Example |

| C4-Amine | Small, substituted anilines | Crucial for hinge-binding interaction. Substituents on the aniline can impact potency and selectivity. | EGFR, VEGFR |

| C2 | Aryl or Heteroaryl groups | Can extend into the ribose-binding pocket, increasing potency. | CDK9, WRN Helicase[6][7] |

| C2 | Small alkyl amines (e.g., piperazine) | Often used to improve solubility and pharmacokinetic properties. | Various Kinases |

| C8 | Chloro or Trifluoromethyl | Probes a hydrophobic pocket, often increasing potency. | General Kinases |

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once derivatives are synthesized, their biological activity must be quantified. A standard method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative.[1]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this stock, create a 10-point serial dilution series in DMSO.

-

Reaction Setup: In a white, opaque 384-well assay plate, add 50 nL of each concentration of the serially diluted compound. Include wells with DMSO only as a negative control.

-

Kinase Pre-incubation: Prepare a solution of the target kinase in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 5 µL of this kinase solution to each well. Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.

-

Reaction Initiation: Prepare a solution containing the kinase's peptide substrate and ATP in the assay buffer. The ATP concentration should ideally be at its apparent Kₘ value for the specific kinase. Initiate the kinase reaction by adding 5 µL of this substrate/ATP solution to all wells.

-

Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.

-

Signal Generation: Stop the kinase reaction by adding 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously terminates the reaction and depletes any unused ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add 20 µL of a Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

-

Data Analysis: The luminescent signal is directly proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a valuable platform for the development of novel therapeutics, particularly kinase inhibitors. Its strategic chlorination allows for a rational and flexible approach to derivatization, enabling chemists to fine-tune the pharmacological properties of the resulting analogs. By systematically exploring modifications at the C2, C4, and C8 positions and guided by robust SAR principles, researchers can generate potent and selective inhibitors. The continued exploration of this scaffold, particularly with advanced synthetic methods like palladium-catalyzed cross-coupling, holds significant promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

-

BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.

-

Beta Pharma, Inc. (2006). Fused quinazoline derivatives useful as tyrosine kinase inhibitors. US Patent US-7078409-B2.

-

MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 710.

-

Scriabine, A. (1978). Process for preparing 2,4-dihaloquinazolines. US Patent US-4102885-A.

-

Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534.

-

Ansari, M. F., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research, 83(4), 859-890.

-

BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.

-

Taicang Puyuuan Chemical Co Ltd. (2009). Preparation of 2,4-dichloroquinazoline. Chinese Patent CN101475537A.

-

Syn-Tech Co Ltd. (2012). Quinazoline derivatives as kinases inhibitors and methods of use thereof. US Patent US-9388160-B2.

-

Lee, J. H., et al. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. Chinese Patent CN102584721A.

-

Beta Pharma, Inc. (2014). Quinazoline compounds as kinase inhibitors. US Patent US-8785459-B2.

-

Gomaa, M. S., et al. (2020). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 10(63), 38435-38449.

-

Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120.

-

Khiste, R. H., et al. (2016). A Novel Synthesis Route to Indolopyridoquinazoline Alkaloid Analogues from Condensed Pyrimidine Scaffolds. Indo American Journal of Pharmaceutical Research, 6(01).

-

Chen, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 10(12), 1447.

-

Novartis Ag. (2001). Quinazoline synthesis. Patent WO2001068615A1.

-

Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-(trifluoromethoxy)benzonitrile.

-

Muchlashi, S. (2018). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy, 3(2).

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ChemistrySelect, 7(40).

-

F. Hoffmann-La Roche AG. (2020). 1-(3,3-Difluoropiperidin-4-yl)-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors. US Patent Application.

-

Al-Hussain, S. A., & El-Sayed, M. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 126.

-

Gomaa, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7855.

-

Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 59(13), 6246-6262.

-

Wang, Y., et al. (2013). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Chinese Patent CN1749250A.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Core: A Historical and Mechanistic Guide for Drug Discovery

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features and synthetic accessibility have established it as a "privileged structure," forming the basis for a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of quinazoline compounds, from their initial synthesis to their evolution as targeted therapies. We will delve into the key synthetic methodologies that unlocked the potential of this scaffold, dissect the mechanisms of action of prominent quinazoline-based drugs, and provide practical experimental protocols for their synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of quinazoline chemistry.

The Dawn of a Privileged Scaffold: A Historical Perspective

The story of quinazoline, a fusion of a benzene and a pyrimidine ring, begins in the late 19th century.[1] The first synthesis of the quinazoline nucleus was reported by Bischler and Lang in 1895.[2] However, it was Siegmund Gabriel's extensive work in 1903 that laid a more comprehensive foundation for understanding its structure and reactivity.[2] The name "quinazoline" itself, aza derivative of quinoline, hints at its structural relationship to other important heterocyclic systems.[3]

Early synthetic explorations were crucial in unlocking the chemical diversity of the quinazoline family. One of the most significant early contributions was the Niementowski quinazoline synthesis , first described in 1895.[4][5] This robust reaction, involving the condensation of anthranilic acids with amides, provided a versatile route to 4-oxo-3,4-dihydroquinazolines (quinazolinones), a key intermediate in the synthesis of many biologically active compounds.[4][6]

The inherent stability and synthetic tractability of the quinazoline nucleus spurred further investigation, revealing a broad spectrum of pharmacological activities.[7][8][9] Over the decades, derivatives have been identified with antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, cementing the quinazoline scaffold's status as a "privileged" structure in drug discovery.[1][10][11]

Foundational Synthetic Methodologies

The ability to efficiently construct and modify the quinazoline core has been a driving force in its therapeutic success. Several classical and modern synthetic strategies have been developed, with the Niementowski synthesis being a prominent example.

The Niementowski Quinazolinone Synthesis: A Cornerstone Reaction

The Niementowski synthesis is a powerful tool for constructing the quinazolin-4(3H)-one scaffold.[6] The classical approach involves the thermal condensation of an anthranilic acid with an amide at elevated temperatures.[6]

Workflow for the Niementowski Quinazolinone Synthesis:

Caption: General workflow of the Niementowski quinazolinone synthesis.

A key advantage of this method is the ability to introduce substituents on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials, which is invaluable for structure-activity relationship (SAR) studies.[6] Modern variations, such as microwave-assisted synthesis, have significantly improved reaction times and yields.[12]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methylquinazolin-4(3H)-one

Objective: To synthesize 2-methylquinazolin-4(3H)-one from anthranilic acid and acetamide using microwave irradiation.

Materials:

-

Anthranilic acid

-

Acetamide

-

Microwave synthesis reactor

-

Ethanol

-

Deionized water

Procedure:

-

In a 10 mL microwave reaction vessel, combine anthranilic acid (1.0 mmol) and acetamide (5.0 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 150°C for 15 minutes.

-

After cooling to room temperature, add 5 mL of cold deionized water to the reaction mixture.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to yield 2-methylquinazolin-4(3H)-one as a white solid.

Quinazolines in Modern Medicine: Targeting Key Signaling Pathways

The true impact of the quinazoline scaffold lies in its application in targeted therapies. Several blockbuster drugs are based on this core structure, primarily functioning as inhibitors of critical enzymes involved in disease progression, particularly in oncology.

Tyrosine Kinase Inhibitors: A Revolution in Cancer Therapy

A significant class of quinazoline-based drugs are tyrosine kinase inhibitors (TKIs).[7] These molecules typically target the ATP-binding site of receptor tyrosine kinases (RTKs), preventing their activation and downstream signaling.[13]

Gefitinib and erlotinib were among the first clinically successful TKIs, targeting the Epidermal Growth Factor Receptor (EGFR).[14][15] Overexpression or activating mutations of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[16][17] Gefitinib and erlotinib are anilinoquinazolines that reversibly bind to the ATP-binding site within the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling cascades.[13][18][19]

EGFR Signaling Pathway and Inhibition by First-Generation TKIs:

Caption: Gefitinib and Erlotinib competitively inhibit ATP binding to the EGFR kinase domain, blocking downstream signaling.

Lapatinib expands on the TKI concept by dually targeting both EGFR (HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[20][21] HER2 overexpression is a key driver in a subset of breast cancers.[22] By reversibly inhibiting the kinase activity of both receptors, lapatinib blocks critical signaling pathways, including the PI3K/Akt and MAPK cascades, leading to reduced tumor cell proliferation and survival.[22][23][24]

Lapatinib's Dual Inhibition of EGFR and HER2 Signaling:

Caption: Lapatinib reversibly inhibits the kinase domains of both EGFR and HER2, suppressing downstream pro-growth pathways.

Afatinib represents a second-generation TKI that irreversibly inhibits multiple members of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[25][26][27] Its irreversible binding is achieved through the formation of a covalent bond with a cysteine residue in the kinase domain of these receptors.[28] This mechanism provides a more sustained inhibition of signaling compared to reversible inhibitors and can overcome some forms of acquired resistance to first-generation TKIs.[27][28]

Mechanism of Irreversible Inhibition by Afatinib:

Caption: Afatinib irreversibly inhibits multiple ErbB family receptors, leading to a profound and sustained blockade of tumor-promoting signals.

| Drug | Target(s) | Binding Mechanism | Primary Indication |

| Gefitinib | EGFR | Reversible | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | Reversible | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Reversible | HER2-positive Breast Cancer |

| Afatinib | EGFR, HER2, HER4 | Irreversible | NSCLC with EGFR mutations |

Prazosin (Minipress®): Targeting the Alpha-1 Adrenergic Receptor

Beyond oncology, the quinazoline scaffold is the foundation for Prazosin, a potent and selective alpha-1 adrenergic receptor antagonist.[29][30] Alpha-1 receptors are located on vascular smooth muscle, and their activation by norepinephrine leads to vasoconstriction.[29] Prazosin competitively blocks these receptors, causing vasodilation and a subsequent decrease in blood pressure.[31][32] This mechanism makes it an effective treatment for hypertension.[33] It is also used to treat benign prostatic hyperplasia (BPH) and PTSD-related nightmares.[29][32]

Prazosin's Antagonism of the Alpha-1 Adrenergic Receptor:

Caption: Prazosin blocks norepinephrine from binding to alpha-1 adrenergic receptors, leading to vasodilation.

Future Perspectives and Conclusion

The journey of quinazoline compounds from their initial synthesis to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the quinazoline scaffold continues to be explored, with ongoing research into new derivatives with novel mechanisms of action.[34][35] Areas of active investigation include their potential as inhibitors of other enzyme families, such as PARP and histone deacetylases (HDACs), and their use in developing novel imaging agents and fluorescent probes.[14][36]

The rich history and profound clinical impact of quinazoline-based drugs underscore the importance of this heterocyclic system. As our understanding of disease biology deepens, the quinazoline core is poised to remain a central and "privileged" scaffold in the design and development of the next generation of targeted therapies.

References

- Mechanism of action and preclinical development of af

- How does erlotinib work (mechanism of action)? Drugs.com. 2024-12-18.

- Afatinib Drug Side Effects, Mechanism of Action & More. 2025-01-06.

- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.

- Afatinib in Non–Small Cell Lung Cancer. PMC - NIH.

- Af

- Erlotinib. Wikipedia.

- Lap

- Lapatinib for Advanced or Metastatic Breast Cancer. PMC - PubMed Central.

- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.

- Af

- Gefitinib | Drug Guide. MedSchool.

- Quinazoline. Wikipedia.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. 2023-03-28.

- Niementowski quinazoline synthesis. Wikipedia.

- Prazosin. StatPearls - NCBI Bookshelf - NIH. 2023-08-17.

- Discovery of Quinazoline-2,4(1H,3H)

- Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists Using a Scaffold Hopping Approach | Journal of Medicinal Chemistry.